molecular formula C4H5F3O3 B1302253 Methyl 3,3,3-trifluoro-DL-lactate CAS No. 93496-85-6

Methyl 3,3,3-trifluoro-DL-lactate

Cat. No. B1302253
Key on ui cas rn: 93496-85-6
M. Wt: 158.08 g/mol
InChI Key: ORNQCBRCAKLZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055595

Procedure details

A mixture of (±)-2-hydroxy-3,3,3-trifluoropropionic acid (7.8 g.), methanol (10 ml.) and concentrated sulphuric acid (0.5 ml.) is heated under reflux for 2 days. The cooled solution is poured into water (100 ml.), the mixture is saturated with sodium sulphate, and is extracted three times with ether. The extract is dried with sodium sulphate and evaporated. The residual oil (8.6 g.) is fractionally distilled to give (±)-methyl 2-hydroxy-3,3,3-trifluoropropionate b.p. 60°-64° C. at 12 mm. pressure, m.p. 50°-53° C. (3.9 g.).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]([F:9])([F:8])[F:7])[C:3]([OH:5])=[O:4].[CH3:10]O.S(=O)(=O)(O)O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O>[OH:1][CH:2]([C:6]([F:9])([F:8])[F:7])[C:3]([O:5][CH3:10])=[O:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
OC(C(=O)O)C(F)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
is extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residual oil (8.6 g.) is fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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